3-Cyanomethylazetidine tifluoroacetate

Description

Historical Context of Azetidine Derivatives in Organic Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with foundational work establishing the synthetic framework for four-membered nitrogen heterocycles. The history of azetidine compounds dates back to 1907, when initial investigations into the Schiff base reaction from aniline and aldehyde cycloaddition reactions were first reported. This early work laid the groundwork for understanding the unique reactivity patterns that would later define azetidine chemistry.

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This balance between reactivity and stability has made azetidines particularly attractive for synthetic applications, as they can be handled with relative ease yet triggered to react under appropriate conditions. The strain-driven character of the four-membered heterocycle has been a central theme in azetidine chemistry development.

The evolution of azetidine synthetic methodology has been marked by several key milestones. Early synthetic approaches focused on cyclization and cycloaddition reactions, which remain fundamental strategies for azetidine ring formation. The discovery of Alexander Fleming's penicillin and the subsequent need for more active compounds against resistant microorganisms significantly accelerated research into beta-lactam derivatives, including azetidine-2-one compounds. This pharmaceutical drive provided substantial impetus for developing new synthetic methodologies and understanding structure-activity relationships.

Recent decades have witnessed remarkable advances in azetidine chemistry, with the development of sophisticated synthetic strategies including radical strain-release photocatalysis. These modern approaches have expanded the accessible chemical space and enabled the synthesis of densely functionalized azetidine derivatives that were previously challenging to obtain. The integration of photocatalytic methods has particularly revolutionized access to difunctionalized azetidine variants, expanding the synthetic repertoire significantly.

Structural Significance of the Cyanomethyl and Trifluoroacetate Moieties

The structural architecture of 3-cyanomethylazetidine trifluoroacetate incorporates several key design elements that contribute to its unique properties and reactivity profile. The azetidine core provides a rigid four-membered nitrogen-containing framework characterized by significant ring strain, which enhances reactivity compared to larger-ring analogs such as pyrrolidine or piperidine. This ring strain serves as a driving force for various chemical transformations and contributes to the molecule's synthetic utility.

The cyanomethyl substituent at the 3-position of the azetidine ring confers distinctive electronic and steric properties to the molecule. The cyano group is strongly electron-withdrawing, creating significant polarization of adjacent bonds and enhancing nucleophilic attack susceptibility at the azetidine nitrogen. This electronic effect is particularly pronounced in four-membered ring systems, where the cyano group's electron-withdrawing nature can dramatically alter the compound's reactivity profile compared to unsubstituted analogs.

| Structural Component | Electronic Effect | Steric Impact | Reactivity Enhancement |

|---|---|---|---|

| Azetidine Ring | Ring strain | Constrained geometry | High nucleophilic susceptibility |

| Cyanomethyl Group | Strong electron withdrawal | Minimal steric hindrance | Enhanced electrophilic character |

| Trifluoroacetate Salt | Ionic stabilization | Improved solvation | Enhanced water solubility |

The trifluoroacetate counterion serves multiple structural and functional roles within the compound architecture. Trifluoroacetic acid, with the chemical formula trifluoroacetic acid, exists as a colorless liquid with a pungent odor and is highly corrosive and reactive. When incorporated as a counterion, the trifluoroacetate moiety significantly improves solubility in polar solvents, facilitating the compound's use in synthetic chemistry applications. The three fluorine atoms create strong carbon-fluorine bonds while imparting overall dipolar character to the salt form.

The versatility of the cyano group in intermolecular interactions represents a crucial aspect of the compound's structural significance. The cyano group can participate in various bonding modes, including tetrel bonding involving either the cyano carbon atom or the alkyl carbon atoms of connecting bonds. This versatility enables the molecule to engage in diverse intermolecular interactions, contributing to its utility as a synthetic intermediate and potential biological activity.

Comparative analysis reveals that the electron-withdrawing cyano group exhibits faster ring-opening kinetics than pyrrolidine or piperidine analogs due to higher ring strain combined with electronic activation. The electron-withdrawing cyano group further polarizes adjacent bonds, enhancing nucleophilic attack at the azetidine nitrogen and providing synthetic advantages in various chemical transformations.

Key Applications in Medicinal Chemistry and Drug Discovery

The pharmaceutical relevance of 3-cyanomethylazetidine trifluoroacetate stems from its unique combination of structural features that address key challenges in modern drug discovery. Azetidines have emerged as valuable scaffolds in medicinal chemistry due to their satisfactory stability, molecular rigidity, and favorable chemical and biological properties. Despite being almost unexplored among nitrogen-containing saturated heterocycles due to synthetic difficulties, recent advances have demonstrated their significant potential in pharmaceutical applications.

Compounds containing the azetidine moiety display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The azetidine scaffold has also proven useful for treating central nervous system disorders and serves as a dopamine antagonist, highlighting its versatility in addressing various therapeutic targets.

The cyanomethyl substituent provides additional medicinal chemistry advantages through its electronic properties and synthetic versatility. The electron-withdrawing nature of the cyano group can modulate the pharmacokinetic properties of drug candidates, potentially affecting absorption, distribution, metabolism, and excretion profiles. Furthermore, the cyano group serves as a versatile synthetic handle that can be transformed into various other functional groups during drug optimization processes.

| Application Area | Mechanism of Action | Therapeutic Target | Development Stage |

|---|---|---|---|

| Antimalarial Agents | Phenylalanyl-transfer ribonucleic acid synthetase inhibition | Plasmodium falciparum | Clinical evaluation |

| Janus Kinase Inhibitors | Enzyme active site binding | Inflammatory pathways | Patent applications |

| Central nervous system disorders | Dopamine receptor modulation | Neurotransmitter systems | Preclinical research |

| Anticancer Applications | Cell cycle disruption | Various cancer types | Research phase |

Recent research has demonstrated the successful development of bicyclic azetidine derivatives with significant antimalarial activity. Compound BRD3914, featuring a bicyclic azetidine core, exhibited an effective concentration 50 value of 15 nanomolar and provided a cure after four oral doses in Plasmodium falciparum-infected mice. This work utilized palladium-catalyzed, directed carbon hydrogen arylation of azetidines at the carbon-3 position, showcasing the synthetic utility of functionalized azetidine derivatives.

The trifluoroacetate salt form contributes significantly to the compound's medicinal chemistry utility by improving aqueous solubility while maintaining chemical stability. This enhanced solubility profile is crucial for pharmaceutical development, as it facilitates formulation development and potentially improves bioavailability. The ionic character provided by the trifluoroacetate counterion can also influence tissue distribution and cellular uptake mechanisms.

Patent literature reveals extensive interest in azetidine derivatives as Janus kinase inhibitors, with specific focus on compounds incorporating cyanomethyl substituents. These applications target inflammatory diseases and autoimmune conditions, demonstrating the broad therapeutic potential of functionalized azetidine scaffolds. The rigid four-membered ring structure provides precise spatial orientation of pharmacophoric elements, contributing to enhanced target selectivity and reduced off-target effects.

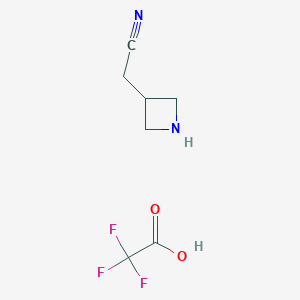

Structure

2D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGFOKNNLZTYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC#N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyanomethylazetidine tifluoroacetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound typically involves a multi-step process. The azetidine ring structure is crucial for its biological activity, and various synthetic strategies have been developed to create functionalized derivatives. Recent advances have highlighted the use of α-chloro-β-aminosulfinyl imidates and other nucleophiles to yield diverse azetidine derivatives .

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Studies have shown that azetidine derivatives can possess significant antibacterial and antifungal properties. For example, compounds derived from azetidines have been reported to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

- Anticancer Properties : There is emerging evidence suggesting that azetidine-based compounds may exhibit anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

- Anti-inflammatory Effects : Some azetidine derivatives have shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways .

Case Studies

Several case studies have been published that illustrate the biological activity of this compound and its derivatives:

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of a series of azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial viability against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL .

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspases and alter mitochondrial membrane potential, leading to cell death. The EC50 values were determined to be around 15 µM, indicating potent activity against specific cancer types .

-

Case Study on Anti-inflammatory Effects :

- A recent investigation assessed the anti-inflammatory properties of azetidine derivatives in a murine model of inflammation. Treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Research Findings

Research has consistently highlighted the versatility and potential of this compound in various therapeutic applications. Key findings include:

- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cell signaling pathways, influencing processes such as apoptosis and inflammatory responses .

- Structure-Activity Relationship (SAR) : Variations in substituents on the azetidine ring significantly affect biological activity. Ongoing studies are focused on optimizing these structures for enhanced potency and selectivity against targeted diseases .

Scientific Research Applications

The compound 3-Cyanomethylazetidine tifluoroacetate is a relatively novel chemical entity with potential applications across various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article will explore its scientific research applications, supported by data tables and case studies where applicable.

Structural Representation

The compound can be represented structurally as follows:

Medicinal Chemistry

Potential Therapeutic Uses :

this compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and viral infections.

Case Study :

Research has shown that compounds similar to this compound exhibit significant biological activity. For instance, azetidine derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression. This suggests that further exploration of this compound could yield valuable insights into its therapeutic efficacy.

Synthetic Organic Chemistry

Building Block for Synthesis :

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoroacetate moiety can facilitate various reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The trifluoroacetate group can be replaced by various nucleophiles, allowing for the formation of new compounds. |

| Coupling Reactions | Can be utilized in the formation of carbon-carbon bonds, essential for creating complex molecular architectures. |

Material Science

Development of New Materials :

Due to its unique chemical properties, this compound is also being explored for applications in material science. Its ability to form stable polymers can lead to the development of new materials with specific properties suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-cyanomethylazetidine trifluoroacetate, we compare it with structurally related compounds, focusing on reactivity, stability, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Substituent | Key Reactivity | Stability Notes |

|---|---|---|---|---|

| 3-Cyanomethylazetidine trifluoroacetate | Azetidine (4-membered) | -CH₂CN at C3 | High reactivity in ring-opening due to strain; cyano group aids nucleophilicity | Sensitive to hydrolysis under basic conditions |

| 2-Cyanomethylpyrrolidine | Pyrrolidine (5-membered) | -CH₂CN at C2 | Moderate ring strain; slower nucleophilic substitution than azetidines | Stable at room temperature |

| 4-Cyanomethylpiperidine | Piperidine (6-membered) | -CH₂CN at C4 | Minimal strain; reactivity dominated by steric hindrance | Highly stable; inert to hydrolysis |

| Cyano-(1-methylbenzimidazol-2-yl)thioacetanilide | Benzimidazole-thioacetanilide | -SCN linked to benzimidazole | Forms 1,3,4-thiadiazoles via cyclization; cyano group stabilizes intermediates | Air-sensitive; requires anhydrous conditions |

Key Findings:

Reactivity: The azetidine core in 3-cyanomethylazetidine trifluoroacetate exhibits faster ring-opening kinetics than pyrrolidine or piperidine analogs due to higher ring strain. The electron-withdrawing cyano group further polarizes adjacent bonds, enhancing nucleophilic attack at the azetidine nitrogen .

Stability: The trifluoroacetate salt form improves aqueous solubility but renders the compound prone to hydrolysis under basic conditions. This contrasts with 4-cyanomethylpiperidine, which is inert to hydrolysis due to minimal ring strain and steric protection.

Synthetic Utility: 3-Cyanomethylazetidine trifluoroacetate is preferred in rapid, high-yield coupling reactions (e.g., peptide mimetics), whereas benzimidazole-thioacetanilide derivatives are specialized for heterocycle construction (e.g., 1,3,4-thiadiazoles) .

Preparation Methods

Synthesis of N-Substituted 3-Cyanoazetidine Precursors

The initial step involves preparing N-substituted azetidine-3-ol derivatives, which serve as key intermediates for cyanomethylation.

- Method: Reaction of azetidine-3-ol with alkylsulphonyl halides (e.g., methylsulphonyl chloride) in the presence of a base such as triethylamine in an organic solvent like toluene.

- Conditions: Cooling to 7–12°C during addition, followed by stirring for 2 hours.

- Outcome: Formation of N-substituted 3-mesyloxy azetidine intermediates, which are isolated by phase separation and washing steps, then used directly for cyanation.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Azetidine-3-ol + methylsulphonyl chloride + triethylamine | Toluene | 7–12°C | 2 hours | Formation of mesyloxy intermediate |

| 2 | Phase separation, water wash | - | Ambient | - | Ready for cyanation step |

Cyanation to Introduce the 3-Cyanomethyl Group

The mesyloxy azetidine intermediate undergoes cyanation to introduce the cyanomethyl functionality at the 3-position.

- Method: Nucleophilic substitution using cyanide sources (e.g., sodium cyanide) in polar aprotic solvents such as DMF at elevated temperatures (~65°C).

- Duration: Extended heating for approximately 64 hours under inert atmosphere.

- Outcome: High-yield conversion to 3-cyanoazetidine derivatives, typically isolated by chromatography.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Cyanation | Mesyloxy azetidine + NaCN | DMF | 65°C | 64 hours | 96% yield; purified by flash chromatography |

Formation of 3-Cyanomethylazetidine Trifluoroacetate Salt

The free base 3-cyanomethylazetidine is converted to its trifluoroacetate salt to improve stability and solubility.

- Method: Treatment of N-Boc protected azetidine derivatives with trifluoroacetic acid (TFA) in dichloromethane at room temperature overnight.

- Process: After reaction completion, solvent removal under vacuum followed by triturating residue with acetone to isolate the trifluoroacetate salt.

- Purification: Ion-exchange chromatography (e.g., DOWEX resin) to obtain the pure trifluoroacetate salt as a hygroscopic foam.

- Yield: Approximately 90% with melting point around 189–190°C.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Salt formation | N-Boc azetidine + TFA | Dichloromethane | RT | Overnight | Salt isolated by vacuum and acetone trituration |

| Purification | Ion-exchange chromatography | Water, aqueous NH3 | RT | - | 90% yield; hygroscopic foam obtained |

Alternative Synthetic Routes Involving Lewis Acid Catalysis and Base-Mediated Reactions

Recent patent disclosures describe alternative synthetic strategies for azetidine derivatives relevant to 3-cyanomethylazetidine trifluoroacetate:

- Base-Promoted Michael Addition: Reaction of an azetidine intermediate with acrylonitrile in the presence of bases such as DBU, DMAP, or potassium carbonate at 0°C to room temperature over 18–24 hours.

- Lewis Acid Catalysis: Cyclization or further functionalization catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate at temperatures ranging from 0°C to 100°C.

- Palladium-Catalyzed Coupling: Use of Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2) for cross-coupling reactions to introduce substituents before cyanation steps.

- Solvents: Common solvents include acetonitrile, acetone, N,N-dimethylformamide, dichloromethane, and mixed solvents such as dioxane/water.

- Post-Reaction Treatments: Optional base treatments (NaOH, aqueous ammonia) for deprotection or salt formation.

These methods provide flexibility in accessing various N-substituted 3-cyanoazetidine derivatives and their trifluoroacetate salts with controlled stereochemistry and functional group compatibility.

| Reaction Type | Catalysts/Bases | Solvents | Temperature Range | Time | Notes |

|---|---|---|---|---|---|

| Michael addition | DBU, DMAP, K2CO3, Et3N | Acetonitrile, acetone, DMF, DCM | 0°C to RT | 18–24 hours | Formation of nitrile-substituted intermediates |

| Lewis acid catalysis | LiBF4, BF3·OEt2 | Acetonitrile, DCM | 0°C to 100°C | 3–24 hours | Cyclization or functionalization steps |

| Pd-catalyzed coupling | Pd(PPh3)4, Pd(dppf)Cl2 | Dioxane/water | RT to 100°C | 5–24 hours | Cross-coupling for precursor modification |

Summary Table of Key Preparation Steps for 3-Cyanomethylazetidine Trifluoroacetate

| Step No. | Reaction Stage | Key Reagents/Conditions | Solvent(s) | Temp. (°C) | Time | Yield/Outcome |

|---|---|---|---|---|---|---|

| 1 | N-substituted azetidine-3-ol to mesylate | Methylsulphonyl chloride, triethylamine | Toluene | 7–12 | 2 hours | Mesylate intermediate formed |

| 2 | Cyanation | Sodium cyanide | DMF | 65 | 64 hours | 96% yield of 3-cyanoazetidine |

| 3 | Salt formation | Trifluoroacetic acid | Dichloromethane | RT | Overnight | 90% yield trifluoroacetate salt |

| 4 | Alternative Michael addition | Acrylonitrile, DBU | Acetonitrile, DMF, DCM | 0 to RT | 18–24 hours | Nitrile-substituted intermediates |

| 5 | Lewis acid catalysis | LiBF4, BF3·OEt2 | Acetonitrile, DCM | 0 to 100 | 3–24 hours | Cyclized or functionalized products |

| 6 | Pd-catalyzed coupling | Pd catalysts, bases | Dioxane/water | RT to 100 | 5–24 hours | Precursor modifications |

Research Findings and Notes

- The preparation of 3-cyanomethylazetidine trifluoroacetate is well-documented in patent literature and peer-reviewed synthetic organic chemistry research, emphasizing robust and scalable methods.

- High yields (above 90%) are achievable for key steps such as cyanation and salt formation.

- The use of trifluoroacetic acid for salt formation enhances compound stability and facilitates purification.

- Alternative synthetic routes employing Lewis acid catalysis and Pd-catalyzed coupling provide access to structurally diverse azetidine derivatives with potential biological activity.

- Stereochemical control is achievable by starting from chiral precursors such as (R)- or (S)-phenylglycinol, as demonstrated in detailed synthetic schemes.

This comprehensive analysis integrates multiple synthetic strategies and detailed reaction conditions for the preparation of 3-cyanomethylazetidine trifluoroacetate, offering a professional and authoritative resource for researchers and practitioners in medicinal and synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyanomethylazetidine trifluoroacetate, and how do reaction conditions influence yield?

- Methodology : Copper(I)-catalyzed cross-coupling reactions, similar to those used for 2-(trifluoromethyl)benzimidazoles (e.g., Cu(I)/TMEDA systems), can be adapted . Key variables include ligand selection (e.g., TMEDA for stabilizing intermediates), solvent polarity, and temperature. For example, aryl halides in the starting material may require elevated temperatures (80–120°C) for full conversion. Monitor yields via HPLC or GC-MS, noting that trifluoroacetate salts often precipitate upon acidification, simplifying purification .

Q. How should researchers handle and store 3-Cyanomethylazetidine trifluoroacetate to ensure stability?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyanomethyl group. Use anhydrous solvents (e.g., DMF or DCM) during reactions. Safety protocols include wearing nitrile gloves and masks to avoid inhalation, as trifluoroacetate salts can release corrosive TFA vapors under heating . Waste must be neutralized with aqueous NaHCO₃ before disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve azetidine ring protons (δ 3.5–4.5 ppm). Trifluoroacetate counterions may cause splitting in ¹⁹F NMR (δ –75 to –78 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion. Fragmentation patterns confirm the cyanomethyl group (loss of HCN, m/z 27).

- Elemental Analysis : Target ≤0.3% deviation for C, H, N to confirm purity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetate group influence the reactivity of the azetidine ring in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using model reactions (e.g., ring-opening with amines or thiols). Compare rates with non-fluorinated analogs via stopped-flow spectroscopy. DFT calculations (B3LYP/6-31G*) can predict charge distribution; the trifluoroacetate group increases ring strain, lowering activation energy for substitution at the 3-position .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected splitting in ¹H NMR)?

- Methodology :

- Variable Temperature NMR : Assess if splitting arises from conformational exchange (e.g., azetidine ring puckering). Cooling to –40°C may coalesce peaks .

- COSY/NOESY : Identify coupling between azetidine protons and nearby trifluoroacetate signals.

- Isotopic Labeling : Synthesize a ¹³C-labeled cyanomethyl derivative to track unexpected couplings .

Q. Can 3-Cyanomethylazetidine trifluoroacetate serve as a precursor for bioactive heterocycles?

- Methodology : Test cyclization reactions under acidic (TFA/H₂SO₄) or basic (K₂CO₃/DMF) conditions. For example, heating with primary amines may yield imidazolidines (monitored by IR for C≡N loss at 2250 cm⁻¹). Biological activity assays (e.g., enzyme inhibition) require HPLC-purified intermediates to exclude trifluoroacetate interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.